N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-13-6-5-12(10-14(13)19)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNFSBILLCZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 334.3 g/mol. The structure includes a pyrrolidine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3N2O2 |
| Molecular Weight | 334.3 g/mol |
| InChI | InChI=1S/C17H13F3N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-12-3-6-14(19)15(20)8-12/h1-6,8,10H,7,9H2,(H,21,24) |
| InChIKey | QZEOBQTXTFXZNN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives similar to this compound may act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in neurological disorders such as epilepsy .
Anticonvulsant Effects
Studies have demonstrated that compounds within the same structural family exhibit anticonvulsant properties. For instance, a related compound showed an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx in vitro and a minimum effective dose of 2 mg/kg in vivo for seizure models .
Antitumor Activity
Recent investigations into the anticancer potential of similar pyrrolidine derivatives suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Antiepileptic Activity : A study on pyridinone derivatives revealed that modifications at specific positions can significantly enhance their efficacy as AMPA receptor antagonists. The structure-activity relationship (SAR) analysis indicated that the presence of fluorine atoms could improve binding affinity .
- Anticancer Potential : Another research effort focused on the synthesis and evaluation of pyrrolidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated promising anticancer activity with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Key Structural and Functional Differences
The target compound is compared below with acetamide derivatives from patents and crystallographic studies (Table 1).
Table 1: Structural and Functional Comparison of Selected Acetamides
Discussion of Key Findings
Substituent Effects on Bioactivity: The 3,4-difluorophenyl group in the target compound and in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. This contrasts with 3,4-dichlorophenyl derivatives (e.g., from ), where chlorine’s larger atomic radius increases steric hindrance and lipophilicity . The pyrrolidine-sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., benzylamino-dihydropyridinones in ), as sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity .
Crystallographic and Conformational Insights: In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings (65.2°) and acetamide group suggests a non-planar conformation, reducing π-π stacking but favoring intermolecular hydrogen bonding (N—H⋯O) .
Synthetic and Patent Trends: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () highlight the pharmaceutical industry’s focus on heterocyclic appendages (e.g., benzothiazole) to modulate target selectivity . The target compound’s dihydropyridinone scaffold, however, offers a distinct pharmacophore for kinase or protease inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
